molecular formula C14H4Cl4N2O4 B043584 [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride CAS No. 124558-61-8

[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride

Cat. No.: B043584
CAS No.: 124558-61-8
M. Wt: 406 g/mol
InChI Key: WGECVALPVQOISD-UHFFFAOYSA-N
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Description

(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride is a complex organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its unique structure, which includes four carbonyl groups and four chloride atoms attached to the bipyridine core. It is used in various scientific and industrial applications due to its ability to form coordination complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride typically involves the homocoupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These methods are favored for their high yields and relatively mild reaction conditions. Electrochemical methods are also employed for the synthesis of bipyridine derivatives, providing an alternative route that can be more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic and redox reactions, making the compound useful in a wide range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride is unique due to its multiple carbonyl and chloride groups, which enhance its ability to form diverse coordination complexes. This makes it more versatile compared to other bipyridine derivatives .

Properties

IUPAC Name

4-(2,6-dicarbonochloridoylpyridin-4-yl)pyridine-2,6-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl4N2O4/c15-11(21)7-1-5(2-8(19-7)12(16)22)6-3-9(13(17)23)20-10(4-6)14(18)24/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECVALPVQOISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)C2=CC(=NC(=C2)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559390
Record name [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124558-61-8
Record name [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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